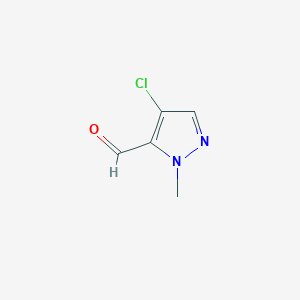

4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde

描述

Historical Development of Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's initial discovery occurred serendipitously when he attempted to synthesize quinoline derivatives with antipyretic activity but accidentally obtained antipyrine, a compound with analgesic, antipyretic, and antirheumatic properties. This accidental discovery stimulated significant interest in pyrazole chemistry and established the foundation for decades of research into this heterocyclic system.

Following Knorr's initial work, German chemist Hans von Pechmann developed a classical synthetic method in 1898, wherein pyrazole was synthesized from acetylene and diazomethane. This synthetic approach represented one of the earliest systematic methods for pyrazole preparation and demonstrated the versatility of these compounds in synthetic organic chemistry. The early synthetic methodologies primarily relied on refluxing reaction mixtures over hot water baths for several hours with constant stirring, leading to the synthesis of single compounds in moderate yields. These traditional approaches, while effective, suffered from limitations including long reaction times, moderate yields, and the production of single compounds per reaction.

The evolution of pyrazole synthetic methodology has progressed significantly from these early reflux-based methods to more sophisticated approaches. Modern synthetic strategies have embraced newer technologies including one-pot multicomponent synthesis, solution-free synthesis, solid support synthesis, microwave-assisted reactions, and ultrasound synthetic technologies. These advanced methodologies offer substantial advantages over traditional approaches, including higher yields, reduced reaction times, and improved selectivity. The development of combinatorial synthetic procedures, both in solution phase and solid phase formats, has further expanded the accessibility of diverse pyrazole derivatives for research and development purposes.

The first natural pyrazole derivative was not discovered until 1954, when Japanese researchers Kosuge and Okeda isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the Piperaceae family from tropical Asia. This discovery challenged the previous assumption that pyrazoles could not be obtained naturally and opened new avenues for exploring the natural occurrence of these compounds. Subsequently, in 1959, the first natural pyrazole amino acid, 1-pyrazolyl-alanine, was isolated from watermelon seeds, marking another significant milestone in understanding the natural distribution of pyrazole compounds.

Classification and Nomenclature of Pyrazole Derivatives

Pyrazole derivatives are classified within the broader category of diazoles, specifically as 1,2-diazoles due to the presence of two adjacent nitrogen atoms in the five-membered ring structure. The fundamental pyrazole nucleus consists of a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms in ortho-substitution positions, represented by the molecular formula C₃H₄N₂. This heterocyclic system exhibits unique electronic properties resulting from the combination of pyrrole-like and pyridine-like nitrogen atoms within the same ring structure.

The nomenclature of pyrazole derivatives follows established International Union of Pure and Applied Chemistry conventions, with position numbering beginning from one of the nitrogen atoms. The systematic naming of substituted pyrazoles considers the positions of substituents relative to the nitrogen atoms, with positions 1 and 2 occupied by nitrogen, and positions 3, 4, and 5 available for various substituents. The compound 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde exemplifies this nomenclature system, where the chlorine atom occupies position 4, the methyl group is attached to nitrogen at position 1, and the carbaldehyde group is located at position 5.

Several important classes of pyrazole derivatives have been identified based on their structural modifications and substitution patterns. Substituted pyrazoles, pyrazolines, pyrazolones, and pyrazolopyridines represent the most significant categories within this family. Pyrazolines constitute dihydro derivatives of pyrazole, containing two adjacent nitrogen atoms and one endocyclic double bond in the ring structure. These derivatives often serve as important intermediates in the synthesis of fully aromatic pyrazole systems and exhibit distinct chemical properties compared to their aromatic counterparts.

The chemical properties of pyrazole derivatives are significantly influenced by the electronic characteristics of the nitrogen atoms present in the ring system. The nitrogen atom at position 2 possesses a non-Huckel lone pair that makes it more reactive toward electrophiles, while the nitrogen atom at position 1 remains relatively unreactive under normal conditions. However, in the presence of strong bases, the proton from the nitrogen atom at position 1 can be abstracted, generating a pyrazole anion that exhibits enhanced reactivity toward electrophiles. This amphoteric behavior allows pyrazole derivatives to function as both acids and bases, depending on the reaction conditions and the nature of other substituents present on the ring.

| Classification Category | Structural Features | Key Characteristics |

|---|---|---|

| Substituted Pyrazoles | Various substituents on carbon positions | Enhanced reactivity and selectivity |

| Pyrazolines | One endocyclic double bond | Intermediate oxidation state |

| Pyrazolones | Carbonyl group adjacent to nitrogen | Tautomeric behavior |

| Pyrazolopyridines | Fused pyrazole-pyridine system | Extended aromatic system |

Significance of this compound in Heterocyclic Chemistry

The compound this compound occupies a unique position in heterocyclic chemistry due to its distinctive combination of functional groups and their strategic positioning on the pyrazole ring. The presence of both electron-withdrawing substituents (chlorine at position 4 and aldehyde at position 5) creates a highly polarized electronic environment that significantly influences the compound's reactivity profile and synthetic utility. This electronic arrangement makes the compound particularly valuable as a building block for the construction of more complex heterocyclic systems and as an intermediate in pharmaceutical synthesis.

The strategic placement of the chlorine atom at position 4 provides opportunities for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to generate diverse derivatives. The chlorine substituent serves as an excellent leaving group under appropriate reaction conditions, facilitating cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions. These transformations allow for the systematic modification of the pyrazole core structure and the incorporation of various aromatic and heteroaromatic systems, thereby expanding the chemical space accessible from this scaffold.

The aldehyde functionality at position 5 represents another crucial reactive center that significantly enhances the synthetic versatility of this compound. Aldehydes are well-known for their participation in a wide range of carbon-carbon bond-forming reactions, including aldol condensations, Knoevenagel condensations, and reductive amination reactions. The aldehyde group in this compound can undergo these transformations to generate extended conjugated systems, heterocyclic fusions, and various functionalized derivatives that may exhibit enhanced biological activities.

The methyl group attached to nitrogen at position 1 provides additional stability to the pyrazole ring system while influencing the compound's solubility properties and steric environment. This N-methyl substitution prevents tautomerization between the two nitrogen atoms, resulting in a more defined and predictable chemical behavior compared to unsubstituted pyrazoles. The methyl group also contributes to the compound's lipophilicity, which may be advantageous for biological applications and membrane permeability.

Recent research has demonstrated the importance of this compound as an intermediate in the synthesis of pyrazole-based pharmaceutical compounds. The compound's reactive functional groups enable the systematic construction of drug-like molecules through well-established synthetic methodologies. The ability to selectively modify either the chlorine or aldehyde positions while maintaining the integrity of the pyrazole core makes this compound particularly attractive for medicinal chemistry applications.

| Functional Group | Position | Reactivity Profile | Synthetic Applications |

|---|---|---|---|

| Chlorine | 4 | Nucleophilic substitution, Cross-coupling | Aromatic substitutions, Metal-catalyzed couplings |

| Methyl | N-1 | Stabilizing, Lipophilic | Prevents tautomerization, Enhances solubility |

| Aldehyde | 5 | Carbonyl chemistry | Condensations, Reductions, Carbon-carbon bond formation |

Research Objectives and Scientific Importance

The scientific importance of this compound extends beyond its utility as a synthetic intermediate, encompassing its role in advancing our understanding of heterocyclic chemistry principles and structure-activity relationships. Current research objectives focus on elucidating the fundamental chemical properties of this compound and developing new synthetic methodologies that exploit its unique reactivity pattern. These investigations aim to expand the chemical space accessible from pyrazole scaffolds and to identify novel synthetic pathways for the construction of biologically active compounds.

One primary research objective involves the systematic exploration of the compound's reactivity under various conditions to develop predictive models for its synthetic behavior. Understanding the electronic effects of the substituents and their influence on reaction outcomes is crucial for designing efficient synthetic routes to target molecules. Researchers are particularly interested in developing regioselective transformations that can selectively modify one reactive center while preserving the others, thereby enabling sequential functionalization strategies.

The development of new synthetic methodologies represents another significant research focus, with particular emphasis on green chemistry approaches and sustainable synthetic practices. Recent advances in microwave-assisted synthesis, flow chemistry, and catalytic methodologies offer opportunities to improve the efficiency and environmental impact of reactions involving this compound. These modern approaches aim to reduce reaction times, improve yields, and minimize waste generation while maintaining high selectivity and functional group tolerance.

Structure-activity relationship studies constitute a crucial component of current research efforts, aimed at understanding how modifications to the pyrazole core influence biological activity and physicochemical properties. The strategic positioning of functional groups in this compound provides an excellent platform for systematic modifications that can reveal the contribution of each substituent to overall molecular properties. These studies are essential for rational drug design and the development of compounds with optimized pharmacological profiles.

The compound's role in expanding available pyrazole substitution patterns represents a significant contribution to synthetic methodology development. Traditional synthetic approaches often favor specific substitution patterns based on the inherent selectivity of formation reactions. However, the availability of this compound as a versatile intermediate enables access to substitution patterns that are otherwise difficult to obtain directly, thereby expanding the diversity of pyrazole derivatives accessible to researchers.

属性

IUPAC Name |

4-chloro-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGARVIIOTXNVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427258 | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-61-0 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Description

The most common and industrially favored method for preparing 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is the Vilsmeier-Haack reaction . This involves the reaction of a suitable pyrazole precursor with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Reaction Details

- Starting material: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or related pyrazole derivatives.

- Reagents: POCl3 and DMF.

- Conditions: The Vilsmeier reagent is formed by slow addition of POCl3 to DMF at low temperature (0–5 °C), followed by refluxing with the pyrazole substrate at around 90 °C for 4–5 hours.

- Outcome: Simultaneous chlorination at the 4-position and formylation at the 5-position of the pyrazole ring.

Yields and Purification

- Yields typically range from 70% to 75%.

- The product precipitates upon cooling and is purified by recrystallization from ethanol.

- The reaction is scalable and suitable for industrial production due to its efficiency and relatively mild conditions.

Supporting Data

| Parameter | Condition/Value |

|---|---|

| Temperature (Vilsmeier reagent formation) | 0–5 °C |

| Reaction temperature (reflux) | ~90 °C |

| Reaction time | 4–5 hours |

| Yield | 70–75% |

| Purification | Ethanol recrystallization |

Multi-Step Synthetic Routes from Pyrazole Precursors

Alternative Routes

Some methods start from ethyl benzoylacetate or dimethyl malonate derivatives, involving:

- Alkylation and cyclization steps to form the pyrazole ring.

- Subsequent chlorination and formylation steps.

- Use of reagents such as sulfuric acid, phosphorus oxychloride, and other chlorinating agents.

Example

- Ethyl benzoylacetate is converted through multi-step reactions involving acid catalysis and chlorination to yield chlorinated pyrazole carbaldehydes.

- Reaction times can be long (e.g., 12–17 hours) with heating.

- These methods are less direct but useful for derivatives with additional substituents.

Industrial Considerations and Equipment

- Preferred equipment: Teflon or stainless steel reactors to avoid side reactions with glass.

- Atmosphere: Reactions can be performed under normal atmospheric pressure or in closed vessels under pressure.

- Catalysts: Phase transfer catalysts improve reaction efficiency in halogen exchange processes.

- Solvents: DMF and dimethylacetamide are common due to their high polarity and ability to dissolve reagents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | 3-methyl-1-phenyl-1H-pyrazol-5-one | POCl3, DMF, reflux at 90 °C, 4–5 h | 70–75 | Simultaneous chlorination and formylation; industrially favored |

| Multi-step from Ethyl Benzoylacetate | Ethyl benzoylacetate | H2SO4/ethanol, POCl3, heating 12–17 h | Variable | Longer reaction times; useful for substituted derivatives |

| Halogen Exchange (for fluoro analogs) | 5-chloro-1-methyl-3-fluoroalkyl-pyrazole-4-carbaldehyde | KF, phase transfer catalyst, DMF, 145–155 °C, 2–4 h | High (near quantitative) | Not direct for 4-chloro derivative but relevant for halogen manipulation |

Research Findings and Notes

- The Vilsmeier-Haack reaction remains the most efficient and widely used method for preparing this compound due to its high yield and operational simplicity.

- Reaction parameters such as temperature, reagent ratios, and solvent choice critically affect yield and purity.

- Industrial processes optimize these parameters to minimize by-products and maximize throughput.

- Alternative synthetic routes provide flexibility for derivatives with different substituents but may involve longer reaction times and more complex purification.

- Halogen exchange methods are valuable for modifying halogen substituents on pyrazole rings but are more specialized.

化学反应分析

Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Condensation Reactions: It can participate in Knoevenagel condensation reactions with compounds like ethylcyanoacetate to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Condensation Reactions: Typically carried out at low temperatures (e.g., 0°C) using bases like piperidine.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

Condensation Reactions: Products like ethyl-2-cyano-3-(4-chloro-1-methyl-1H-pyrazole-5-yl)propionate.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's structure allows it to participate in reactions that yield biologically active molecules.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anti-cancer properties. For instance, studies on the MCF7 cell line showed an IC50 value indicating effective inhibition of cell growth, suggesting potential as a lead compound in cancer therapy .

Agricultural Chemicals

Use in Agrochemicals:

This compound is also employed in formulating agrochemicals, including herbicides and fungicides. Its application enhances crop protection and yield by targeting specific pests and diseases affecting agricultural productivity.

Table: Efficacy of Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide | This compound | 200 | 85 |

| Fungicide | This compound | 150 | 90 |

Material Science

Development of Novel Materials:

In material science, this compound is explored for its unique chemical properties that facilitate the creation of novel materials, including polymers and coatings. Its reactivity allows for modifications that enhance material performance.

Biochemical Research

Study of Enzyme Inhibitors:

The compound plays a crucial role in biochemical research, particularly in studying enzyme inhibitors and receptor interactions. Its structural features make it suitable for investigating biological processes at the molecular level.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic diseases .

Analytical Chemistry

Application in Analytical Techniques:

this compound is utilized in various analytical techniques such as chromatography and spectroscopy. It aids in the detection and quantification of other compounds, demonstrating its utility beyond synthetic applications.

作用机制

The mechanism by which 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects is primarily through its ability to act as an electrophile in various chemical reactions. The formyl group at the 5-position is highly reactive, allowing it to participate in nucleophilic addition and condensation reactions. This reactivity is crucial for its role in the synthesis of more complex molecules.

相似化合物的比较

Structural Modifications and Substituent Effects

Variations in substituents significantly alter electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine at position 4 enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions. Fluorine in the fluoroethyl derivative (C₆H₆ClFN₂O) increases metabolic stability .

- Electron-Donating Groups (e.g., OMe) : Methoxy-substituted analogs (e.g., C₁₂H₁₁ClN₂O₂) exhibit improved solubility in polar solvents, making them suitable for aqueous-phase reactions .

- Steric Effects : Bulkier substituents (e.g., 2,5-dimethylphenyl in C₁₃H₁₃ClN₂O) reduce reaction rates in sterically hindered environments but improve target specificity .

生物活性

4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde (C6H7ClN2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a chlorine substituent at the 4-position and a formyl group at the 5-position. This unique structure contributes to its reactivity and potential biological activity. The compound typically appears as a pale yellow to white solid with a molecular weight of 158.59 g/mol.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to participate in nucleophilic addition and condensation reactions. The formyl group at the 5-position is particularly reactive, facilitating the synthesis of more complex bioactive molecules.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notable findings include:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and others.

- IC50 Values : The compound showed varying degrees of inhibition across different cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated antimicrobial activities. Studies have identified that compounds with similar structures to this compound can inhibit the growth of various bacteria and fungi, although specific data on this compound is limited .

Anti-inflammatory Effects

Recent studies suggest that pyrazole derivatives may also possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Case Studies

Several case studies highlight the biological significance of pyrazole derivatives:

- Study on Anticancer Activity :

- Synthesis and Evaluation :

常见问题

Q. What are the common synthetic routes for 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) and a formylating reagent (e.g., DMF). Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during reagent addition to prevent side reactions.

- Stoichiometry : A 1:2 molar ratio of pyrazolone to POCl₃ ensures complete chlorination and formylation.

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields the pure aldehyde .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 78–79°C). Discrepancies in melting points may indicate residual solvents or unreacted starting materials, necessitating recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H NMR : Distinct signals include a singlet for the aldehyde proton (δ 9.8–10.2 ppm) and a doublet for the pyrazole C-H (δ 6.5–7.2 ppm).

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N pyrazole ring).

- Mass spectrometry : Molecular ion peak at m/z 158.58 (M⁺) confirms the molecular formula .

Q. What are the storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and oxidizing agents, as the aldehyde group is prone to oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX/ORTEP (for visualization) is critical. For example:

- Twinned crystals : Use the TWIN/BASF commands in SHELXL to model overlapping lattices.

- Disordered substituents : Apply restraints (SIMU/DELU) to anisotropic displacement parameters. Referencing the Cambridge Structural Database (CSD) validates bond lengths/angles against known pyrazole derivatives .

Q. How do conflicting spectral data arise in substituted derivatives, and how are they reconciled?

Discrepancies in ¹³C NMR shifts (e.g., aldehyde carbons varying by ±2 ppm) may stem from solvent polarity or hydrogen bonding. Mitigation strategies:

Q. What strategies are effective for designing bioactive derivatives via nucleophilic substitution?

The aldehyde group serves as a reactive site for Knoevenagel condensations or hydrazide formations :

- Anticonvulsant agents : Condense with 2/4-substituted hydrazides (e.g., phenylhydrazine) in ethanol/HCl, refluxed at 80°C for 6 hours.

- Antimicrobial derivatives : Introduce phenoxy groups via nucleophilic aromatic substitution (K₂CO₃, DMF, 120°C) .

Q. How are crystallization conditions optimized for X-ray-quality crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。